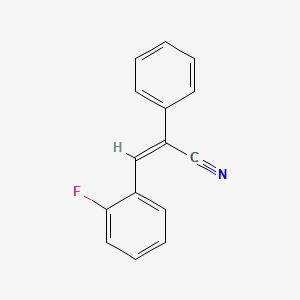

(2Z)-3-(2-fluorophenyl)-2-phenylprop-2-enenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(2-fluorophenyl)-2-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN/c16-15-9-5-4-8-13(15)10-14(11-17)12-6-2-1-3-7-12/h1-10H/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSXIPHHOFFICW-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CC=C2F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for (2Z)-3-(2-fluorophenyl)-2-phenylprop-2-enenitrile

The Knoevenagel condensation stands as the cornerstone for the synthesis of 3-aryl-2-phenylprop-2-enenitriles. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, phenylacetonitrile (B145931), with an aldehyde, 2-fluorobenzaldehyde.

Condensation Reactions and Catalytic Systems

The reaction is typically carried out in the presence of a basic catalyst. A variety of catalysts can be employed, ranging from simple inorganic bases to more complex organocatalysts. The choice of catalyst and reaction conditions can significantly influence the reaction rate and the stereochemical outcome.

Commonly used catalytic systems include:

Primary and Secondary Amines: Piperidine (B6355638) and pyrrolidine (B122466) are frequently used as catalysts. They are believed to function by forming an iminium ion intermediate with the aldehyde, which is more electrophilic and readily attacked by the carbanion of the active methylene compound.

Ammonium Salts: Ammonium acetate (B1210297) is another effective catalyst, often used in solvent-free conditions or with microwave irradiation to accelerate the reaction.

Ionic Liquids: Imidazolium-based ionic liquids have been explored as both catalysts and environmentally benign reaction media. aston.ac.uk They can facilitate product separation and catalyst recycling. aston.ac.uk

Solid-Supported Catalysts: The use of solid catalysts, such as basic zeolites or functionalized resins, offers advantages in terms of ease of separation and reusability. lookchem.com

The general reaction scheme is depicted below:

Scheme 1: General Knoevenagel condensation for the synthesis of this compound.

A typical laboratory procedure would involve stirring a mixture of 2-fluorobenzaldehyde, phenylacetonitrile, and a catalytic amount of a base like piperidine in a suitable solvent such as ethanol (B145695) or toluene (B28343) at room temperature or with gentle heating. researchgate.net The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration or extraction, followed by purification techniques like recrystallization or column chromatography.

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

| Piperidine/Pyrrolidine | Room temp. to reflux in organic solvents (e.g., EtOH, Toluene) | Readily available, effective | Can be difficult to remove, potential for side reactions |

| Ammonium Acetate | Solvent-free, microwave irradiation | Environmentally friendly, fast | May require higher temperatures |

| Ionic Liquids | Room temp. to elevated temp. | Recyclable, can act as both catalyst and solvent | Higher cost, potential viscosity issues |

| Solid-Supported Bases | Flow or batch reactors | Easy catalyst separation and reuse | May have lower activity than homogeneous catalysts |

Stereoselective Synthesis of the (2Z)-Isomer

The formation of the (Z)-isomer as the major product is a critical aspect of this synthesis. The stereoselectivity of the Knoevenagel condensation is influenced by several factors, including the steric hindrance of the reactants, the nature of the catalyst, and the reaction conditions. The ortho-fluoro substituent on the benzaldehyde (B42025) ring can play a significant role in directing the stereochemical outcome.

While the precise mechanism for Z-selectivity in this specific reaction is not extensively detailed in the available literature, general principles for achieving high (Z)-selectivity in related systems include:

Use of Specific Catalysts: Certain catalysts can favor the formation of the (Z)-isomer through specific transition state geometries.

Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the E/Z ratio.

Thermodynamic vs. Kinetic Control: Under certain conditions, the (Z)-isomer may be the thermodynamically more stable product, and allowing the reaction to reach equilibrium can increase its proportion. Conversely, kinetically controlled conditions might favor the formation of the (E)-isomer.

Alternative Synthetic Approaches and Derivatization Strategies

While the Knoevenagel condensation is the most direct route, other synthetic strategies could potentially be employed for the synthesis of this compound or its derivatives.

One potential alternative involves a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction using a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion derived from phenylacetonitrile. However, these methods are often more complex to perform than the Knoevenagel condensation.

Derivatization of the resulting this compound can be achieved through various reactions targeting the cyano group or the carbon-carbon double bond. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The double bond can undergo addition reactions, such as hydrogenation or halogenation.

Reaction Mechanisms and Kinetic Studies

The mechanism of the base-catalyzed Knoevenagel condensation is well-established. In the case of an amine catalyst like piperidine, the reaction is believed to proceed through the following steps:

Formation of the Enolate: The basic catalyst abstracts a proton from the active methylene group of phenylacetonitrile to form a resonance-stabilized carbanion (enolate).

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the carbonyl carbon of 2-fluorobenzaldehyde.

Aldol-type Addition: This attack forms an intermediate alkoxide.

Protonation and Dehydration: The alkoxide is protonated, and subsequent elimination of a water molecule leads to the formation of the carbon-carbon double bond.

Kinetic studies on the base-catalyzed condensation of benzaldehydes with acetonitriles have shown that the reaction is typically first order with respect to the aldehyde, the nitrile, and the catalyst. rsc.org The rate of the reaction can be influenced by the electronic effects of the substituents on the benzaldehyde ring. An electron-withdrawing group like fluorine at the ortho position might be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. However, steric hindrance from the ortho substituent could counteract this electronic effect.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger preparative or industrial scale presents several challenges that need to be addressed for a safe, efficient, and reproducible process.

Key considerations include:

Heat Management: The Knoevenagel condensation is often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and to maintain a consistent reaction temperature, which is important for controlling stereoselectivity.

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" and incomplete reactions. The choice of reactor design and agitation speed is critical.

Reagent Addition: The rate of addition of reagents, particularly the base catalyst, may need to be carefully controlled to manage the reaction exotherm.

Product Isolation and Purification: Crystallization is often the preferred method for isolating the product on a large scale as it can be more efficient and cost-effective than chromatography. Developing a robust crystallization procedure that consistently yields the desired (Z)-isomer in high purity is essential.

Solvent Selection: The choice of solvent should not only be based on its performance in the reaction but also on safety, environmental impact, and ease of recovery and recycling.

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate any potential safety risks associated with the process, including the handling of reagents and the management of reaction exotherms.

Table 2: Scale-Up Challenges and Mitigation Strategies

| Challenge | Potential Impact | Mitigation Strategy |

| Exotherm Control | Runaway reaction, side products, poor selectivity | Controlled reagent addition, efficient cooling, appropriate reactor design |

| Mixing Efficiency | Incomplete reaction, localized overheating | Proper agitator design and speed, use of baffles in the reactor |

| Stereocontrol | Inconsistent E/Z ratio, lower yield of desired isomer | Precise temperature control, optimization of catalyst and solvent |

| Product Isolation | Difficulty in obtaining pure (Z)-isomer | Development of a robust crystallization protocol, solvent screening |

| Waste Management | Environmental impact, cost | Solvent recycling, use of catalytic rather than stoichiometric reagents |

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available experimental data to generate a detailed and scientifically accurate article on the compound This compound that adheres to the specific outline provided.

The requested article structure demands in-depth research findings and specific data points for advanced spectroscopic and analytical characterization, including vibrational frequencies (IR, Raman), NMR chemical shifts (¹H, ¹³C, ¹⁹F), mass spectrometry fragmentation analysis, and detailed photophysical properties (solvatochromism, quantum yield, fluorescence lifetime, ICT characterization).

Extensive searches for this specific molecule have not yielded the necessary primary research articles or datasets required to populate these sections with factual, verifiable information. The available information is limited to general database entries or data for structurally related but distinct compounds, which are not suitable for an article focused solely on this compound.

Therefore, to maintain the required standards of scientific accuracy and avoid the generation of speculative or fabricated information, this request cannot be fulfilled. A scientifically sound article on this topic would only be possible if and when detailed experimental characterization of this compound is published in peer-reviewed literature.

Advanced Spectroscopic and Analytical Characterization

Advanced Spectroscopic Techniques for Excited State Dynamics

The study of the excited state dynamics of (2Z)-3-(2-fluorophenyl)-2-phenylprop-2-enenitrile, a member of the α,β-unsaturated nitrile family and a structural analog of stilbene (B7821643), relies on sophisticated spectroscopic techniques capable of probing ultrafast photophysical and photochemical processes. While direct experimental data for this specific molecule is not extensively available in public literature, a comprehensive understanding of its behavior can be constructed by drawing parallels with closely related and well-studied fluorinated and cyano-substituted stilbene derivatives. Methodologies such as transient absorption (TA) spectroscopy and time-resolved fluorescence (TRF) spectroscopy are instrumental in elucidating the complex deactivation pathways of the electronically excited states of these molecules.

Upon absorption of a photon, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The subsequent relaxation from the S₁ state can occur through several competing channels, including fluorescence, non-radiative decay (internal conversion and intersystem crossing to the triplet state), and photoisomerization. The presence of the fluorine atom on one of the phenyl rings and the cyano group at the double bond significantly influences the electronic structure and, consequently, the dynamics of these processes.

Transient Absorption Spectroscopy:

Transient absorption spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states. An ultrashort laser pulse (the pump) excites the molecule, and a second, time-delayed broadband pulse (the probe) measures the change in absorbance of the sample as a function of wavelength and time. This allows for the detection of transient species such as excited singlet states, triplet states, and intermediates in photochemical reactions.

For molecules structurally similar to this compound, such as difluorostilbenes, TA spectra typically reveal a negative signal due to ground-state bleaching and stimulated emission, and a positive signal corresponding to excited-state absorption. The decay of these signals provides information about the lifetime of the excited state. In the case of 2,2'-difluorostilbene, for instance, a biexponential decay is observed, which is attributed to the presence of different rotational isomers (rotamers) in the ground state, each with a distinct excited-state lifetime. nih.gov It is plausible that this compound would exhibit similar behavior due to the possibility of different ground-state conformations.

The excited-state lifetimes for analogous difluorostilbenes in a non-polar solvent like n-hexane are in the range of tens to hundreds of picoseconds. nih.gov These lifetimes are governed by the rate of non-radiative decay processes, primarily torsional motion around the central carbon-carbon double bond, which leads to E/Z isomerization.

Time-Resolved Fluorescence Spectroscopy:

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation by a short pulse of light. This technique provides direct information about the lifetime of the fluorescent excited state (the S₁ state). For many stilbene-like molecules, the fluorescence decay is often multi-exponential, reflecting complex excited-state dynamics.

The cyano group in this compound is expected to introduce a significant intramolecular charge transfer (ICT) character to the excited state. nih.gov In polar solvents, this ICT state can be stabilized, leading to a red-shift in the emission spectrum and potentially altering the excited-state lifetime. In some cyano-substituted oligo(p-phenylenevinylene)s, the emission in polar solvents is dominated by a low-quantum-yield ICT state. nih.gov

Computational Studies:

In conjunction with experimental techniques, computational chemistry provides invaluable insights into the excited-state potential energy surfaces. rsc.org Methods such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Complete Active Space Self-Consistent Field (CASSCF) are employed to calculate the energies of the ground and excited states, as well as the transition states and conical intersections that govern the non-radiative decay pathways. rsc.org These calculations can help to rationalize the observed experimental dynamics, such as the mechanism of photoisomerization and the influence of substituents on the excited-state lifetimes. For stilbenoid derivatives, computational studies have focused on the exploration of potential energy surfaces along key coordinates like the elongation, twisting, and pyramidalization of the vinyl bond to understand non-radiative decay. rsc.org

Influence of Fluorine and Cyano Substitution:

The 2-fluoro substitution on the phenyl ring can influence the excited-state dynamics in several ways. Fluorine is an electron-withdrawing group, which can affect the energy of the molecular orbitals and the charge distribution in the excited state. chemrxiv.org Furthermore, steric interactions involving the fluorine atom can influence the preferred ground-state conformation and the dynamics of torsional motion in the excited state.

The cyano group, being a strong electron-withdrawing group, plays a crucial role in the photophysics of these molecules. It promotes the formation of an ICT state upon photoexcitation, where electron density is pulled from the phenyl rings towards the cyano group. mdpi.com The stability and accessibility of this ICT state are highly dependent on the solvent polarity. nih.gov The E/Z photoisomerization of related 3-amino-3-phenylprop-2-enenitriles has been shown to proceed primarily through the singlet excited state. rsc.org

Detailed Research Findings:

While specific data for this compound is scarce, a summary of findings for analogous compounds provides a strong basis for predicting its behavior.

Excited-State Lifetimes: Based on studies of difluorostilbenes, this compound is expected to have an excited-state lifetime in the range of tens to hundreds of picoseconds in non-polar solvents. nih.gov The decay is likely to be multi-exponential due to the presence of different rotamers.

Photoisomerization: The primary non-radiative decay pathway is expected to be E/Z isomerization around the central C=C bond, proceeding from the S₁ state.

Intramolecular Charge Transfer: The cyano group will induce a significant ICT character in the excited state, the extent of which will be modulated by solvent polarity. This will likely influence the fluorescence quantum yield and lifetime.

Spectroscopic Signatures: Transient absorption spectra are expected to show features corresponding to ground-state bleach, stimulated emission, and excited-state absorption, with the decay kinetics reflecting the S₁ lifetime. Time-resolved fluorescence would reveal the decay of the emissive state.

The following interactive data table summarizes typical excited-state decay constants for analogous difluorostilbenes in n-hexane, which can serve as a model for the expected behavior of this compound.

| Compound | τ₁ (ps) | Abundance₁ (%) | τ₂ (ps) | Abundance₂ (%) |

| 2,2'-difluorostilbene | 357 | 83 | 62 | 17 |

| 3,3'-difluorostilbene | 222 | 57 | 81 | 43 |

| 4,4'-difluorostilbene | 172 | 100 | - | - |

| Data based on studies of difluorostilbenes in n-hexane. nih.gov |

This table illustrates the influence of the fluorine substitution position on the excited-state lifetimes and the presence of multiple decaying components corresponding to different rotamers. It is reasonable to hypothesize that this compound would also exhibit complex, multi-exponential decay kinetics.

Crystallographic and Solid-State Analysis of this compound Remains Undocumented in Publicly Available Literature

A comprehensive search for crystallographic data on the chemical compound this compound has revealed a significant gap in the publicly accessible scientific literature. Despite extensive investigation, no published single-crystal X-ray diffraction studies for this specific molecule could be located. Consequently, a detailed analysis of its solid-state properties as requested, including molecular conformation, crystal packing, and specific intermolecular interactions, cannot be accurately compiled at this time.

The requested article structure is heavily reliant on precise data obtained from single-crystal X-ray diffraction analysis, which is the definitive method for determining the three-dimensional arrangement of atoms within a crystal. This foundational data is essential for a thorough exploration of the topics outlined, such as stereochemistry, polymorphism, and quantitative analysis of non-covalent interactions through techniques like Hirshfeld surface analysis.

While research exists for structurally similar compounds within the phenylprop-2-enenitrile family, extrapolating this data would not provide a scientifically accurate representation of this compound. The specific placement of the fluorine atom on the phenyl ring is expected to significantly influence the electronic distribution and steric factors, thereby dictating its unique crystal packing and intermolecular interactions.

For context, studies on analogous compounds, such as those with different halogen substitutions or alternative aromatic groups, have demonstrated a rich variety of solid-state behaviors. These analyses often reveal intricate networks of weak non-covalent interactions, including C-H···N, C-H···halogen, and π-π stacking, which govern the supramolecular architecture. Furthermore, investigations into polymorphism in related molecules have shown that different crystalline forms can lead to varied optoelectronic properties.

The absence of specific crystallographic data for this compound prevents a detailed discussion within the requested framework. The scientific community awaits further research and publication of the crystal structure of this compound to enable a complete understanding of its solid-state characteristics.

Crystallographic Studies and Solid State Properties

Energy Framework Analysis of Crystal Lattices

A detailed energy framework analysis for (2Z)-3-(2-fluorophenyl)-2-phenylprop-2-enenitrile cannot be provided as the crystal structure has not been determined. Such an analysis would typically involve:

Calculation of Intermolecular Interaction Energies: Using the crystallographic information file (CIF), the interaction energies between a central molecule and its neighbors within a defined cluster (e.g., a 3.8 Å radius) are calculated using a suitable theoretical model and basis set (e.g., B3LYP/6-31G(d,p)).

Decomposition of Energy Components: The total interaction energy (E_tot) is broken down into its constituent parts: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep) energies. This provides insight into the fundamental nature of the packing forces.

Visualization of Energy Frameworks: The calculated energies are used to generate graphical representations of the crystal packing. In these diagrams, molecules are shown as points, and the interactions between them are represented by cylinders. The thickness of the cylinders is scaled according to the magnitude of the respective interaction energy (e.g., electrostatic or dispersion), providing a clear visual map of the packing topology and the hierarchy of intermolecular forces.

Without the foundational crystallographic data, the generation of data tables for interaction energies and the corresponding energy framework diagrams for this compound is not possible.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For a molecule like (2Z)-3-(2-fluorophenyl)-2-phenylprop-2-enenitrile, DFT could offer significant insights.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. For this compound, the distribution of HOMO and LUMO across the molecule would reveal the likely sites for electrophilic and nucleophilic attack, respectively. The presence of the electron-withdrawing fluorine atom and the cyano group, along with the phenyl rings, would significantly influence the energies and localizations of these orbitals.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Expected Value | Significance |

| HOMO Energy | --- | Indicates electron-donating ability |

| LUMO Energy | --- | Indicates electron-accepting ability |

| HOMO-LUMO Gap | --- | Relates to chemical reactivity and stability |

Note: The data in this table is hypothetical and serves as a placeholder for values that would be obtained from actual DFT calculations.

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, each peak in its theoretical spectrum can be assigned to a specific molecular motion, such as stretching, bending, or twisting of bonds. This allows for a detailed understanding of the molecule's dynamics and can be used to confirm its structure. The calculated frequencies for the C≡N stretch, C=C double bond vibrations, and C-F bond vibrations would be of particular interest for spectroscopic characterization.

The presence of rotatable single bonds in this compound allows for different spatial arrangements or conformations. A conformational analysis would involve calculating the energy of the molecule as a function of the torsion angles of these bonds. This generates a potential energy surface (PES), which maps the energy landscape of the molecule. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them. Such an analysis would reveal the most stable three-dimensional structure of the molecule and the energy barriers to conformational changes.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule. This analysis can define atoms within a molecule and characterize the chemical bonds between them based on the properties of the electron density at bond critical points. For this compound, QTAIM could be used to quantify the nature of its covalent and potential non-covalent interactions, providing insights into bond strengths and the influence of the fluorine substituent on the electronic environment.

Intermolecular Interaction Energy Calculations (e.g., PIXEL method)

Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting its crystal packing and physical properties. Methods like PIXEL can be used to calculate the energies of intermolecular interactions, partitioning them into coulombic, polarization, dispersion, and repulsion components. This would allow for a detailed analysis of the forces, such as π-π stacking or C-H···N interactions, that govern the supramolecular assembly of the compound.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and other quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms in the molecule, MD can be used to study its conformational flexibility, solvent effects, and vibrational dynamics at a finite temperature, offering a more realistic picture of its behavior in different environments.

Photochemistry and Photophysics

Z/E Isomerization Pathways and Mechanisms

The Z/E isomerization is a fundamental photochemical process for compounds with a central double bond, such as (2Z)-3-(2-fluorophenyl)-2-phenylprop-2-enenitrile. This process involves the conversion between the Z (zusammen) and E (entgegen) isomers upon absorption of light. While direct studies on this specific molecule are not prevalent, the general mechanisms can be inferred from related compounds.

Research on similar 3-amino-3-phenylprop-2-enenitriles has shown that direct irradiation leads to E/Z photoisomerization. rsc.org The mechanism for this transformation is believed to proceed through the excited singlet state. rsc.org Upon photoexcitation, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). In this excited state, the rotational barrier around the central C=C double bond is significantly lower, allowing for rotation to a perpendicular intermediate geometry. From this "phantom" singlet state, the molecule can then relax back to the ground state as either the Z or E isomer.

Studies on other classes of photoswitchable molecules, such as azobenzenes, have also explored alternative isomerization pathways. For instance, triplet-sensitized Z-to-E isomerization has been demonstrated to be a highly efficient process. chemrxiv.org This involves the transfer of energy from an excited triplet sensitizer (B1316253) to the Z-isomer, promoting it to its triplet state (T₁), where rotation around the double bond can occur. However, investigations into 3-anilino-3-phenylprop-2-enenitrile suggest that its direct photoisomerization bypasses the triplet state, proceeding exclusively through the singlet manifold. rsc.org The presence of heavy atoms or quenchers, which would typically influence a triplet-state reaction, had no effect on the photoisomerization of this related compound. rsc.org

The quantum yield of isomerization is a critical parameter and is influenced by the substitution pattern on the phenyl rings. The fluorine atom in the ortho position of the 3-phenyl ring in this compound is expected to play a role in the isomerization dynamics, potentially influencing the stability of the excited state and the efficiency of the Z to E conversion.

Photoinduced Processes (e.g., photoisomerization, photochromism)

Photoisomerization is the primary photoinduced process for this compound, leading to its conversion to the E-isomer. This reversible process is the basis for the photochromic behavior of this class of molecules, where the absorption of light of a specific wavelength induces a change in the molecular structure and, consequently, a change in the absorption spectrum. The Z and E isomers of phenylpropenenitriles typically have distinct UV-visible absorption spectra, allowing the isomerization process to be monitored spectroscopically.

The general structure of these compounds, often referred to as α-cyanostilbenes, makes them candidates for various photophysical phenomena. While some derivatives are known to be non-emissive in solution, they can exhibit interesting solid-state fluorescence properties. researchgate.net This behavior is often linked to aggregation-induced emission (AIE) or crystallization-induced emission (CIE), where restriction of intramolecular rotation in the solid state opens up radiative decay pathways.

Influence of Media and External Stimuli on Photophysical Behavior

The photophysical behavior of this compound is expected to be highly sensitive to its environment, including the solvent polarity and the physical state (solution vs. solid).

Solvent Effects (Solvatochromism):

The polarity of the solvent can significantly influence the absorption and emission spectra of polar molecules, a phenomenon known as solvatochromism. For push-pull fluorophores, which have electron-donating and electron-withdrawing groups, a change in solvent polarity can stabilize the excited state to different extents, leading to shifts in the emission wavelength. While this compound is not a classic push-pull system, the presence of the cyano group and the fluorine atom can induce a dipole moment that is sensitive to the solvent environment. Studies on other fluorinated organic dyes have demonstrated solvatochromic shifts in different solvents. researchgate.net The photophysical properties of the target compound in various solvents would likely reveal a degree of solvatochromism, with more polar solvents potentially leading to shifts in the absorption and fluorescence spectra.

Solid-State and Crystal Morphology Effects:

The photophysical properties in the solid state can differ dramatically from those in solution. Research on a related compound, (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, has shown that different crystal habits (e.g., blocks vs. needles) of the same polymorphic form can lead to different emission colors. researchgate.netmdpi.com This phenomenon was attributed to variations in crystal morphology and size, which affect the intermolecular interactions and packing in the crystal lattice. researchgate.netmdpi.com

For instance, two different crystal forms of this analog, obtained under different crystallization conditions, exhibited distinct solid-state emission maxima. researchgate.netmdpi.com While both forms had nearly identical unit-cell dimensions, their crystal habits and colors were different, leading to a significant shift in the solid-state photoluminescence. researchgate.net This highlights the profound impact of external factors during crystallization on the ultimate photophysical behavior. It is plausible that this compound could also exhibit such morphology-dependent emission properties.

Below is a table summarizing the photophysical data for a related compound, (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, which illustrates the influence of the medium.

| Crystal Form | Solvent for Crystallization | Crystal Habit | Absorption Max (λabs) in Solution | Emission Max (λem) in Solution | Solid-State Emission Max (λem) |

| I | Cyclohexane | Yellow blocks | 404 nm | 501 nm | 512 nm (shoulder at 534 nm) |

| II | - | Orange needles | 404 nm | 502 nm | 582 nm |

Data sourced from studies on (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile. researchgate.netresearchgate.netmdpi.com

Structure Property Relationships in 2z 3 2 Fluorophenyl 2 Phenylprop 2 Enenitrile Derivatives

Correlation of Molecular Structure with Optical Properties

The optical properties of α,β-unsaturated nitriles are largely dictated by the conjugated π-electron system extending across the phenyl rings and the propenenitrile backbone. The specific geometry of the molecule, including the planarity of the aromatic rings and the torsion angles between them, plays a crucial role in determining the energy of the electronic transitions and, consequently, the absorption and emission wavelengths. In many cyanostilbene derivatives, a more planar conformation leads to a more extended π-conjugation, resulting in red-shifted (longer wavelength) absorption and emission spectra.

For instance, studies on related cyanostilbene isomers have shown that subtle changes in the molecular structure can significantly alter their photophysical properties. The position of the cyano group and other substituents affects the intramolecular charge transfer (ICT) character of the molecule, which is a key factor in its fluorescence behavior. In many donor-acceptor type cyanostilbene derivatives, photoexcitation leads to a charge transfer from an electron-donating part of the molecule to an electron-accepting part. The efficiency and energy of this ICT process are highly sensitive to the molecular structure.

While specific experimental data for (2Z)-3-(2-fluorophenyl)-2-phenylprop-2-enenitrile is not extensively available, data from closely related compounds illustrate these general trends.

Table 1: Illustrative Optical Properties of Related Cyanostilbene Derivatives in Solution

| Compound/Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|---|

| (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | Solution | 404 | 501-502 |

This table presents data from related compounds to illustrate the typical range of optical properties for this class of molecules.

Impact of Substituent Effects on Electronic and Photophysical Characteristics

Substituents on the phenyl rings of the 2-phenylprop-2-enenitrile core can dramatically alter the electronic and photophysical properties of the molecule. The nature (electron-donating or electron-withdrawing) and position of these substituents can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modifying the absorption and emission characteristics.

The presence of a fluorine atom at the ortho-position of the 3-phenyl ring in this compound is expected to have several effects:

Inductive Effect: Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I). This can lower the energy of both the HOMO and LUMO levels.

Mesomeric Effect: Fluorine also has lone pairs of electrons that can be donated to the aromatic ring through a +M (mesomeric) effect, though this is generally weaker than its inductive effect.

Steric Effects: An ortho-substituent can cause steric hindrance, potentially leading to a larger torsion angle between the phenyl ring and the propenenitrile plane. This would reduce the extent of π-conjugation and could lead to a blue-shift (shorter wavelength) in the absorption and emission spectra compared to a non-substituted analogue.

Hydrogen Bonding: The fluorine atom can act as a hydrogen bond acceptor, which can influence intermolecular interactions in the solid state and interactions with protic solvents. researchgate.net

Studies on other fluorinated organic fluorophores have shown that fluorine substitution can sometimes enhance fluorescence quantum yields and photostability. researchgate.net In some naphthalimide-cyanostilbene systems, fluorination has been shown to contribute to strong fluorescence emission even in highly polar solvents, potentially through the formation of hydrogen bonds. rsc.org

Table 2: Expected Influence of Substituents on the Photophysical Properties of 2,3-diarylpropenenitriles

| Substituent Type | Position | Expected Effect on Absorption/Emission | Rationale |

|---|---|---|---|

| Electron-donating (e.g., -N(CH3)2) | para | Red-shift | Enhances intramolecular charge transfer |

| Electron-withdrawing (e.g., -NO2) | para | Red-shift | Enhances intramolecular charge transfer |

| Halogen (e.g., -F, -Br) | ortho | Blue-shift (potentially) | Steric hindrance may reduce planarity |

This table is based on general principles observed in related donor-acceptor chromophores.

Relationship between Solid-State Packing and Luminescent Behavior

The luminescent behavior of many organic molecules, including cyanostilbene derivatives, is highly dependent on their arrangement in the solid state. While many chromophores exhibit strong fluorescence in dilute solutions, this emission is often quenched in the solid state due to aggregation-caused quenching (ACQ). This is typically caused by the formation of non-emissive excimers or exciplexes resulting from close π-π stacking of the molecules in the crystal lattice.

However, many cyanostilbene derivatives exhibit the opposite phenomenon, known as aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). In these systems, the molecules are non-emissive or weakly emissive in solution but become highly luminescent upon aggregation or in the solid state. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In solution, the phenyl rings can rotate, providing non-radiative decay pathways for the excited state. In the solid state, these rotations are hindered, which blocks the non-radiative pathways and promotes radiative decay (fluorescence).

The specific crystal packing, or polymorphism, can lead to different luminescent properties for the same compound. For example, a study on (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile found that two different crystal habits (yellow blocks and orange needles) of the same compound exhibited different solid-state emission maxima. figshare.com This highlights the critical role of intermolecular interactions, such as C-H···N, C-H···halogen, and π-π interactions, in dictating the final solid-state optical properties. The crystal structure of a related compound, (E)-2-(2-Formylphenoxymethyl)-3-phenylprop-2-enenitrile, reveals a dihedral angle of 65.92° between the phenyl rings and stabilization of the crystal packing by intermolecular C-H···O interactions. nih.gov For this compound, similar intermolecular interactions, including potential C-H···F hydrogen bonds, would be expected to play a significant role in its solid-state packing and luminescence.

Table 3: Example of Polymorphism-Dependent Luminescence in a Related Compound

| Compound | Crystal Habit/Form | Solid-State Emission Max (λem, nm) |

|---|---|---|

| (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | Yellow Blocks (Form I) | 512 (with shoulder at 534) |

This table showcases experimental data for a related compound to illustrate the impact of solid-state packing on luminescence. figshare.com

Exploration of Biological Activity Mechanisms and Molecular Interactions Non Clinical Focus

In Vitro Studies on Molecular Targets and Pathways

There is no available research detailing in vitro studies conducted on (2Z)-3-(2-fluorophenyl)-2-phenylprop-2-enenitrile . Therefore, its molecular targets and the biological pathways it may modulate remain uncharacterized.

Enzyme Inhibition Mechanisms (e.g., Dihydroorotase, DNA Gyrase)

No studies have been published that investigate the potential for This compound to inhibit enzymes such as dihydroorotase or DNA gyrase. The mechanism of action regarding enzyme inhibition for this compound is currently unknown.

Receptor Binding Studies and Ligand-Target Interactions

Information regarding receptor binding studies and the specific ligand-target interactions of This compound is not present in the scientific literature. As such, its affinity and interaction with any biological receptors have not been determined.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

There are no structure-activity relationship (SAR) studies available that specifically include This compound . The relationship between its chemical structure and its biological activity is yet to be investigated.

Potential Applications in Material Science and Advanced Technologies Non Clinical

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of α-cyanostilbene are promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net This is largely due to a phenomenon known as aggregation-induced emission (AIE), where the molecules exhibit enhanced fluorescence in the solid state or in aggregates, a desirable characteristic for emissive layers in OLEDs. rsc.orgrhhz.net In contrast, many traditional organic luminophores suffer from aggregation-caused quenching (ACQ), which diminishes their performance in solid-state devices. rhhz.net

The incorporation of a fluorine atom on one of the phenyl rings, as in (2Z)-3-(2-fluorophenyl)-2-phenylprop-2-enenitrile, can further enhance the material's properties for OLED applications. Fluorination is a known strategy to improve the thermal and morphological stability of organic materials, which is crucial for the longevity and efficiency of OLED devices. mdpi.com Additionally, the electron-withdrawing nature of fluorine can influence the HOMO-LUMO energy gap of the molecule, potentially leading to deep-blue emitters, which are currently in high demand for full-color displays. researchgate.netsemanticscholar.orgnih.gov The twisted molecular structure inherent to many α-cyanostilbene derivatives can also help in preventing detrimental π-π stacking in the solid state, further preserving their emissive properties. nih.gov

The general class of α-cyanostilbenes has been explored for various roles in optoelectronic devices, including as emitters in OLEDs, components in organic solar cells, and organic field-effect transistors. researchgate.net The specific substitution pattern in this compound could be engineered to fine-tune its charge transport properties, making it a multifunctional material within an OLED stack.

Fluorescent Probes and Sensors

The high fluorescence quantum yields and sensitivity of α-cyanostilbene derivatives to their environment make them excellent candidates for fluorescent probes and chemical sensors. rsc.org Their emission characteristics, such as wavelength and intensity, can change in response to various external stimuli including polarity, viscosity, pH, and the presence of specific analytes. researchgate.net

For instance, α-cyanostilbene derivatives with appropriate functional groups have been designed as colorimetric sensors for volatile acids and organic amine gases. rsc.org The introduction of a fluorine atom can modulate the acidity and basicity of the molecule, potentially enhancing its selectivity and sensitivity towards certain analytes. researchgate.net Furthermore, the AIE properties of these compounds are particularly advantageous for biological sensing applications in aqueous media, where many traditional fluorophores experience quenching. niscpr.res.in

The development of fluorescent probes for detecting specific ions or molecules is an active area of research. thno.org The this compound scaffold could be further functionalized to create probes for a variety of targets. For example, by incorporating specific binding sites, it could be adapted for the detection of biologically relevant species.

Below is a table summarizing the photophysical properties of some α-cyanostilbene derivatives, illustrating the tunability of this class of compounds.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| M-PDC | CH2Cl2 | - | - | - |

| P-PDC | CH2Cl2 | - | - | - |

| CN-CPE | Acetonitrile/Water | 360 | - | - |

Data extracted from various sources on related α-cyanostilbene derivatives for illustrative purposes. rhhz.netrsc.org

Non-linear Optics (NLO) Materials

Organic molecules with extended π-conjugation and significant charge transfer characteristics, such as α-cyanostilbene derivatives, are of great interest for applications in non-linear optics (NLO). rsc.orgnih.gov These materials can exhibit a strong second- or third-order NLO response when interacting with intense light, leading to phenomena like second-harmonic generation (SHG), where the frequency of the incoming light is doubled. youtube.comjhuapl.edu

The design of efficient NLO materials often involves creating molecules with a donor-acceptor architecture to enhance intramolecular charge transfer. The α-cyanostilbene framework, with its electron-withdrawing cyano group, provides a good starting point for such designs. The introduction of a fluorine atom can further enhance the NLO properties by increasing the molecule's polarity and influencing its crystal packing, which is crucial for achieving a non-centrosymmetric arrangement necessary for second-order NLO effects. rsc.org

Research on stilbene (B7821643) and its derivatives has shown that they can be engineered to produce materials with high NLO activity, in some cases significantly exceeding that of standard reference materials like urea. rsc.org The specific arrangement of the phenyl rings and the cyano group in this compound could lead to favorable NLO properties, making it a candidate for applications in optical data storage, optical switching, and telecommunications. nih.govyoutube.com

Advanced Pigments and Dyes

The strong absorption and emission of light by π-conjugated organic molecules form the basis of their use as pigments and dyes. The color and intensity of these materials are determined by their chemical structure and the extent of their conjugation. The α-cyanostilbene core of this compound provides a robust chromophore that can be tuned to absorb and emit at various wavelengths across the visible spectrum.

While specific research into the use of this compound as a pigment is not widely documented, the general properties of related molecules suggest potential in this area. Fluorine-containing dyes are known for their enhanced stability and brightness. researchgate.net The introduction of fluorine can improve the photostability and chemical resistance of the dye, making it more durable for applications in paints, coatings, and plastics.

Furthermore, the fluorescent nature of these compounds could lead to the development of "daylight fluorescent" pigments, which not only absorb and reflect light but also emit light at a longer wavelength, resulting in exceptionally bright and vibrant colors. The specific shade and properties of a pigment based on this compound would depend on its solid-state packing and intermolecular interactions, which influence its absorption and emission characteristics.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Control over Isomerism

The synthesis of α,β-unsaturated nitriles is a well-established field, yet the selective synthesis of specific geometric isomers, such as the (Z)-isomer of 3-(2-fluorophenyl)-2-phenylprop-2-enenitrile, remains a significant challenge. acs.org Traditional methods often yield mixtures of (E) and (Z) isomers, necessitating complex purification procedures. google.com Future research is increasingly directed towards the development of novel synthetic strategies that offer enhanced stereocontrol.

Recent advancements in catalysis and reaction engineering are paving the way for more selective synthetic routes. Methodologies that are being explored include:

Transition-Metal Catalysis: The use of transition metal catalysts, such as palladium and nickel, in cross-coupling reactions has shown promise in controlling the stereochemical outcome of the product. researchgate.net For instance, nickel-catalyzed reductive coupling processes are being investigated for the vinyl cyanation of vinyl triflates, which could be adapted for stereoselective synthesis. researchgate.net

Organocatalysis: Organocatalytic methods provide a metal-free alternative and can offer high levels of stereoselectivity. Knoevenagel condensation, a classic method for forming carbon-carbon double bonds, can be influenced by the choice of catalyst and reaction conditions to favor one isomer over the other. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can be leveraged to influence the kinetic versus thermodynamic product distribution, thereby enhancing the yield of the desired (Z)-isomer.

Photocatalysis: Light-mediated reactions are emerging as powerful tools in organic synthesis. The use of photocatalysts could enable novel reaction pathways for the synthesis of α,β-unsaturated nitriles with high stereoselectivity under mild conditions.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Methodology | Potential Advantages for (Z)-Isomer Selectivity | Key Research Focus |

| Transition-Metal Catalysis | High catalytic activity and potential for ligand-controlled stereoselectivity. researchgate.net | Development of new ligand scaffolds to precisely control the geometry of the product. |

| Organocatalysis | Metal-free, environmentally benign, and can provide high enantioselectivity in addition to stereoselectivity. researchgate.net | Design of chiral catalysts that can effectively control the orientation of reactants. |

| Flow Chemistry | Precise control over reaction conditions, leading to improved selectivity and yield. | Optimization of reactor design and reaction parameters for continuous, selective synthesis. |

| Photocatalysis | Access to unique reaction pathways under mild conditions. | Discovery of new photocatalytic systems that can drive the reaction towards the desired isomer. |

Exploration of New Application Domains in Functional Materials

The unique electronic and structural properties of α,β-unsaturated nitriles make them attractive candidates for the development of advanced functional materials. functmaterials.org.ua The presence of the nitrile group, a strong electron-withdrawing group, conjugated with a phenyl ring and a fluorinated phenyl ring, suggests potential for applications in optoelectronics and materials science.

Emerging areas of application for cinnamonitrile (B126248) derivatives include:

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of these molecules can lead to interesting photophysical properties, including fluorescence. researchgate.net By modifying the substituents on the phenyl rings, it may be possible to tune the emission color and efficiency, making them suitable for use as emitters or host materials in OLEDs.

Nonlinear Optical (NLO) Materials: The push-pull electronic nature of substituted cinnamonitriles can give rise to large second-order NLO responses, which are crucial for applications in telecommunications and optical data processing.

Molecular Switches: The (Z) and (E) isomers of these compounds can be interconverted using light or heat, leading to changes in their physical and chemical properties. This photochromic behavior could be exploited in the development of molecular switches for data storage and smart materials.

Sensors: The nitrile group can act as a coordination site for metal ions or a hydrogen bond acceptor. nih.gov These interactions can lead to changes in the optical or electronic properties of the molecule, forming the basis for chemical sensors.

The potential applications are summarized in Table 2.

| Application Domain | Relevant Properties of (2Z)-3-(2-fluorophenyl)-2-phenylprop-2-enenitrile | Future Research Direction |

| Organic Electronics | Extended π-conjugation, potential for charge transport and luminescence. researchgate.net | Synthesis and characterization of derivatives with enhanced charge mobility and quantum yield. |

| Nonlinear Optics | Asymmetric electronic structure due to the fluorine substituent and nitrile group. | Measurement of hyperpolarizability and incorporation into polymeric matrices for device fabrication. |

| Molecular Switches | Potential for photoisomerization between (Z) and (E) isomers. | Investigation of the kinetics and thermodynamics of isomerization and its effect on material properties. |

| Chemical Sensors | Presence of a nitrile group for potential analyte binding. nih.gov | Study of the binding affinity and selectivity towards different analytes and development of sensor prototypes. |

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry is an increasingly powerful tool for the rational design of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis. rsc.org Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric, electronic, and optical properties of this compound and its derivatives.

Key areas where computational modeling can make a significant impact include:

Prediction of Isomer Stability: Calculations can determine the relative thermodynamic stabilities of the (Z) and (E) isomers, providing insights into which isomer is likely to be favored under different conditions.

Simulation of Spectroscopic Properties: Computational methods can predict UV-Vis, IR, and NMR spectra, aiding in the characterization of newly synthesized compounds. researchgate.net

Design of Functional Materials: By systematically varying the substituents on the aromatic rings in silico, it is possible to screen for derivatives with optimized properties for specific applications, such as a desired emission wavelength or a large NLO response.

Elucidation of Reaction Mechanisms: Computational modeling can be used to study the energy profiles of different synthetic routes, helping to identify the factors that control stereoselectivity and providing guidance for the design of more efficient synthetic protocols. nih.gov

Integrated Experimental and Theoretical Approaches for Comprehensive Understanding

A synergistic approach that combines experimental synthesis and characterization with theoretical modeling is crucial for a comprehensive understanding of the structure-property relationships in these molecules. rsc.org This integrated approach allows for a deeper understanding of the underlying chemical principles and accelerates the discovery of new materials with enhanced performance.

Future research in this area will likely involve a close feedback loop between experimental and theoretical studies:

Synthesis and Characterization: Novel derivatives designed using computational methods will be synthesized and their properties will be characterized using a range of spectroscopic and analytical techniques.

Theoretical Validation: The experimental results will be used to validate and refine the computational models, leading to more accurate predictions.

Iterative Design: The insights gained from this integrated approach will be used to further refine the molecular design, leading to an iterative cycle of design, synthesis, and characterization that will drive the development of new functional materials based on the this compound scaffold.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and related compounds, leading to advancements in synthetic chemistry, materials science, and beyond.

Q & A

Basic Research Questions

1. Synthesis and Optimization Q: What are the key steps in synthesizing (2Z)-3-(2-fluorophenyl)-2-phenylprop-2-enenitrile, and how can reaction conditions be optimized for yield? A: Synthesis typically involves a Knoevenagel condensation between a fluorophenyl acetonitrile derivative and a benzaldehyde analog. Optimization focuses on:

- Catalyst selection : Use of organic bases (e.g., piperidine) or Lewis acids to enhance reaction efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve dipole interactions and reaction rates.

- Temperature control : Reactions are often conducted under reflux (80–120°C) to balance kinetics and thermal stability of intermediates.

- Stereochemical control : The Z-configuration is stabilized by intramolecular hydrogen bonding or π-π interactions, as observed in structurally similar compounds like (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile .

2. Characterization Techniques Q: Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and purity of this compound? A:

- NMR Spectroscopy : - and -NMR identify substituent positions and confirm Z-configuration via coupling constants (e.g., ) and NOE correlations.

- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration. Refinement using SHELXL and visualization via ORTEP-3 are standard. For example, orthorhombic systems (space group ) with lattice parameters are typical for analogous nitriles .

- Mass Spectrometry : High-resolution MS validates molecular weight and detects isotopic patterns from fluorine.

3. Crystallography Basics Q: What are the critical parameters in X-ray crystallography for determining the Z-configuration? A: Key parameters include:

- Data resolution : Aim for < 1.0 Å to resolve electron density maps for fluorine and nitrile groups.

- Refinement metrics : -factor (< 5%), Flack parameter (for absolute configuration), and thermal displacement parameters () ensure model accuracy. SHELXL’s twin refinement module is essential for handling twinned crystals .

Advanced Research Questions

4. Data Contradiction Analysis Q: How can discrepancies between computational models (DFT) and experimental data (e.g., NMR or X-ray) be resolved? A:

- Validation via multiple techniques : Cross-check NMR chemical shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)). Discrepancies in -NMR may indicate solvent effects or dynamic conformational changes.

- Crystal packing effects : X-ray structures may show deviations from gas-phase DFT geometries due to intermolecular forces, as seen in studies of hydrogen-bonded networks .

- Parameter adjustment : Refine computational models by incorporating solvent or crystal field effects using software like CRYSTAL17.

5. Hydrogen Bonding and Intermolecular Interactions Q: What strategies are recommended for analyzing hydrogen bonding and π-π interactions in the crystal lattice? A:

- Graph set analysis : Classify hydrogen-bond motifs (e.g., rings) using Etter’s rules . For fluorinated analogs, C–H···F interactions often dominate.

- Software tools : Mercury (CCDC) quantifies interaction distances/angles. SHELXPRO visualizes short contacts (< 3.4 Å) and calculates Hirshfeld surfaces .

- Energy frameworks : Use CrystalExplorer to map interaction energies and identify stabilizing forces in the lattice.

6. Synthetic Challenges Q: How can researchers address low yields or E/Z isomer contamination during synthesis? A:

- Chromatographic separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate the Z-isomer.

- Reaction monitoring : In-situ FTIR tracks nitrile stretching frequencies (~2230 cm) to optimize reaction progression.

- Additive screening : Substituents like tosyl groups (e.g., in -tosylamides) can sterically hinder E-isomer formation, as demonstrated in related sulfonamide derivatives .

7. Advanced Crystallography Q: How should researchers refine crystal structures when twinning or disorder is present? A:

- Twin refinement : SHELXL’s TWIN/BASF commands model twinning ratios and matrices. For example, a twin law of can be applied to pseudo-merohedral twins .

- Disorder modeling : Split occupancy sites (e.g., fluorophenyl rotamers) using PART/SUMP constraints. Dynamic disorder in prop-2-enenitrile groups may require TLS parameterization.

8. Stability and Degradation Q: What methodologies assess the compound’s stability under varying conditions (e.g., light, humidity)? A:

- Forced degradation studies : Expose samples to UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS.

- Thermogravimetric analysis (TGA) : Monitor mass loss (e.g., < 5% at 150°C) to determine thermal stability.

- Hygroscopicity tests : Dynamic vapor sorption (DVS) measures moisture uptake, critical for fluorinated compounds prone to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.